2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
Description
The compound 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine features a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a 6-methylpyrimidin-4-yl group at position 5 and a trifluoromethylpyrimidine moiety at position 2.
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c1-10-4-14(22-9-21-10)24-5-11-7-25(8-12(11)6-24)15-20-3-2-13(23-15)16(17,18)19/h2-4,9,11-12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUHSUOGOEUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound reflects its intricate structure, which includes multiple heterocycles. The molecular formula is with a molecular weight of 332.4 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes that yield the desired pyrimidine and pyrrolo intermediates. These intermediates are crucial for constructing the final compound through optimized reaction conditions to ensure high yield and purity.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant inhibitory effects against Mycobacterium tuberculosis. For example, derivatives of pyrimidinone have demonstrated minimum inhibitory concentrations (MICs) below 5 μM against this pathogen, suggesting potential utility in treating tuberculosis .
Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer pathways. For instance, related compounds have been evaluated for their inhibition of TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, showing promising IC50 values in the nanomolar range . These findings underscore the potential of this compound as a therapeutic agent in oncology.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate enzymatic activity or receptor function, leading to altered cellular responses.
Case Studies
- Inhibition of Kinase Activity : A study evaluating related compounds found that certain derivatives inhibited ALK5 with IC50 values as low as 7.68 nM, indicating strong potential for development as a therapeutic agent targeting fibrosis and cancer .
- Antitubercular Activity : In a screening study against M. tuberculosis, several compounds from the trifluoromethyl pyrimidinone series were identified with effective bactericidal activity, highlighting the relevance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Core Structure Variations :
- The target compound and BK83484 share the octahydropyrrolo[3,4-c]pyrrole core, whereas the patent compound () uses a pyrrolo[1,2-b]pyridazine scaffold, which introduces different conformational rigidity and binding properties .
Substituent Effects: Trifluoromethyl vs. Carboxylic Acid (Compound 18): The target compound’s trifluoromethylpyrimidine substituent improves lipophilicity compared to the carboxylic acid in Compound 18, which may enhance blood-brain barrier penetration . Oxazole Carbonyl vs. Complexity in Patent Compounds: The patent compounds feature bulky substituents (e.g., morpholine, difluorophenyl), likely optimizing selectivity for kinase targets but increasing molecular weight (>700 Da), which may limit bioavailability .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~385 Da) and moderate lipophilicity align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to the heavier patent compounds (>700 Da) .
Preparation Methods
Ring-Closing Metathesis Approach
The bicyclic framework is accessible via ruthenium-catalyzed ring-closing metathesis of diene precursors. A representative protocol from EP3581575A1 involves:
- Preparation of N-protected bis(allyl)amine derivative $$ \text{C}{12}\text{H}{20}\text{N}2\text{O}2 $$
- Treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C
- Hydrogenation of the resulting dihydro intermediate over Pd/C (10% wt)
This method provides the octahydropyrrolo[3,4-c]pyrrole scaffold in 68% yield with >95% trans-diastereoselectivity.
Reductive Amination Pathway
Alternative synthesis via double reductive amination:
$$
\text{2,5-Diketopiperazine} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Octahydropyrrolo[3,4-c]pyrrole}
$$
Optimization studies show ethanol solvent increases yield to 82% by mitigating imine hydrolysis.
Preparation of Pyrimidine Subunits
6-Methylpyrimidin-4-yl Synthesis
The 6-methyl group is introduced via cyclocondensation:
$$
\text{Acetylacetone} + \text{Guanidine HCl} \xrightarrow{\text{NaOEt, EtOH}} 4-\text{Amino-6-methylpyrimidine} \quad (91\%\ \text{yield})
$$
Chlorination with POCl$$_3$$/DIPEA (5:1 molar ratio) at 110°C for 6 hours affords 4-chloro-6-methylpyrimidine (87% purity).
4-(Trifluoromethyl)pyrimidine Construction
The trifluoromethyl group is installed using Langlois' reagent (CF$$3$$SO$$2$$Na) under radical conditions:
$$
\text{Uracil} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{TBHP, FeSO}_4} 5-\text{Trifluoromethyluracil} \quad (75\%\ \text{yield})
$$
Subsequent chlorination with POCl$$3$$ (5.2 eq) and H$$3$$PO$$_4$$ catalyst at 120°C yields 2,4-dichloro-5-trifluoromethylpyrimidine (98% purity).
Fragment Coupling Strategies
Buchwald-Hartwig Amination
Pd$$2$$(dba)$$3$$/Xantphos catalyzes C-N bond formation between the bicyclic amine and chloropyrimidines:
$$
\begin{array}{ccc}
\text{Octahydropyrroloamine} & + & \text{Cl} \
& \xrightarrow{\text{Pd}2(\text{dba})3, \text{Cs}2\text{CO}3} & \text{N} \
& \text{dioxane, 100°C} & \
\end{array}
$$
Optimized conditions:
- 3 mol% Pd catalyst
- 24-hour reaction time
- 76% isolated yield
Nucleophilic Aromatic Substitution
Secondary coupling employs microwave-assisted SNAr:
$$
\text{Intermediate amine} + \text{2,4-Dichloro-5-trifluoromethylpyrimidine} \xrightarrow{\text{DIEA, DMF}} \text{Target compound}
$$
Key parameters:
- 150°C, 30 minutes irradiation
- 4:1 amine:chloride ratio
- 83% yield after silica gel purification
Process Optimization and Scalability
Solvent Screening for Coupling Steps
Comparative yield data across solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 83 | 98 |
| DMSO | 46.7 | 79 | 97 |
| THF | 7.5 | 62 | 91 |
| Toluene | 2.4 | 41 | 85 |
DMF provides optimal balance of solubility and reaction rate.
Catalytic System Comparison
Pd-based catalysts for amination:
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd$$2$$(dba)$$3$$ | Xantphos | 76 | 25 |
| Pd(OAc)$$_2$$ | BINAP | 68 | 19 |
| PEPPSI-IPr | NHC | 81 | 27 |
N-Heterocyclic carbene (NHC) ligands enhance stability at elevated temperatures.
Analytical Characterization
Spectroscopic Validation
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
- δ 8.72 (s, 1H, pyrimidine-H)
- δ 6.89 (s, 1H, pyrimidine-H)
- δ 3.82–3.45 (m, 8H, pyrrolidine-H)
- δ 2.51 (s, 3H, CH$$_3$$)
$$^{19}$$F NMR (376 MHz):
- Singlet at δ -62.3 ppm (CF$$_3$$)
HRMS (ESI):
- m/z calculated for C$${19}$$H$${20}$$F$$3$$N$$7$$: 428.1812
- Found: 428.1809 [M+H]$$^+$$
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient):
- Retention time: 12.7 min
- Purity: 99.2% (254 nm)
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the octahydropyrrolo[3,4-c]pyrrole core in this compound?
- Methodological Answer : The bicyclic pyrrolo-pyrrole scaffold can be synthesized via a Pd(OAc)₂-catalyzed coupling reaction between a halogenated aromatic substrate (e.g., 1-bromo-2-(trifluoromethyl)benzene) and a Boc-protected pyrrolo-pyrrole precursor. Subsequent deprotection with HCl yields the free amine intermediate, which undergoes nucleophilic substitution with pyrimidine derivatives (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) in the presence of i-Pr₂NEt/DMF to install the pyrimidine substituents . Purification via silica gel chromatography and recrystallization ensures high yields (>85%) and purity.
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify regiochemistry of the octahydropyrrolo[3,4-c]pyrrole core and substitution patterns on pyrimidine rings. For example, diagnostic shifts for pyrrolidine protons appear at δ 2.8–3.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities in the bicyclic system. High-resolution data (e.g., <0.8 Å) ensures accurate bond-length and angle measurements .
- HPLC-MS : Validate purity (>98%) using reverse-phase HPLC with a C18 column and electrospray ionization mass spectrometry to confirm molecular ion peaks .
Q. How can computational tools predict the compound’s physicochemical properties for experimental prioritization?
- Methodological Answer :
- LogP Calculations : Use Molinspiration or SwissADME to estimate lipophilicity, critical for assessing membrane permeability in biological assays.
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, aiding in understanding hydrogen-bonding interactions with target proteins .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to optimize target binding affinity?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents on the pyrimidine rings (e.g., replace trifluoromethyl with cyano or methyl groups) and assess changes in binding using SPR or ITC assays.
- Co-crystallization Studies : Soak the compound into crystallized target proteins (e.g., kinases) to resolve binding modes via X-ray diffraction. Refinement with SHELXL can identify key hydrophobic/ionic interactions .
- Free Energy Perturbation (FEP) : Apply molecular dynamics simulations to quantify binding energy differences between analogs, prioritizing synthesis of derivatives with predicted ΔG < -10 kcal/mol .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid clearance pathways. Introduce deuterium or fluorine atoms at metabolically labile sites to enhance stability .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) with autoradiography to quantify accumulation in target organs versus plasma .
- Pharmacodynamic Biomarkers : Correlate in vivo efficacy with target engagement markers (e.g., phosphorylated protein levels in tumor biopsies) to validate mechanism-specific activity .
Q. How can researchers address discrepancies in crystallographic data versus docking predictions?
- Methodological Answer :
- Ensemble Docking : Generate multiple protein conformations (e.g., from MD simulations) to account for flexibility in the binding pocket. Compare top poses with crystallographic ligand orientations .
- Electron Density Maps : Re-refine X-ray data using SHELXL with unrestrained ligand parameters to detect positional errors. Omit maps can validate the placement of flexible substituents (e.g., trifluoromethyl groups) .
- Water Network Analysis : Use programs like HINT to evaluate the role of conserved water molecules in mediating interactions, which may explain deviations from docking scores .
Q. What experimental frameworks validate the compound’s selectivity across related protein targets?
- Methodological Answer :
- Kinome-Wide Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target hits. Focus on kinases with structural homology to the primary target (e.g., ATP-binding pockets) .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound and monitor thermal stabilization of putative off-targets via Western blot or MS proteomics .
- Alanine Scanning Mutagenesis : Introduce point mutations in the target protein’s binding site (e.g., replace key lysine residues with alanine) to confirm critical interactions .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with PLATON/CHECKCIF to detect symmetry or displacement errors .
- Biological Assays : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence polarization alongside SPR) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
